molecular formula C7H13NO B8384175 3-ethyl-3,4-dihydro-5-methoxy-2H-pyrrole

3-ethyl-3,4-dihydro-5-methoxy-2H-pyrrole

Cat. No.: B8384175
M. Wt: 127.18 g/mol
InChI Key: ZAABPZTYLOXQOB-UHFFFAOYSA-N
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Description

3-Ethyl-3,4-dihydro-5-methoxy-2H-pyrrole is a partially saturated pyrrole derivative characterized by a five-membered heterocyclic ring containing one nitrogen atom. Its structure features a methoxy group (-OCH₃) at position 5 and an ethyl substituent (-CH₂CH₃) at position 3. The dihydro designation (3,4-dihydro) indicates partial saturation, with two adjacent carbon atoms in the ring being singly bonded, reducing aromaticity compared to fully unsaturated pyrroles.

The methoxy and ethyl groups may modulate lipophilicity, solubility, and metabolic stability, making this compound a candidate for further pharmacological exploration.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-ethyl-5-methoxy-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C7H13NO/c1-3-6-4-7(9-2)8-5-6/h6H,3-5H2,1-2H3

InChI Key

ZAABPZTYLOXQOB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=NC1)OC

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-Ethyl-3,4-Dihydro-5-Methoxy-2H-Pyrrole

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenative cyclization of nitro ketones has been reported as an effective method to produce pyrrole derivatives with varying substituents, enhancing their biological activity and functional properties .

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study synthesized various pyrrole derivatives and assessed their antibacterial and antifungal properties. The results showed that certain modifications to the pyrrole structure could enhance activity against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A1512
Compound B2018
Compound C1016

Anticancer Potential

Pyrrole-based compounds have also shown promise in anticancer research. Studies have demonstrated that specific substitutions on the pyrrole ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives containing electron-donating groups have been associated with increased activity against breast and lung cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM) in MCF-7 (Breast Cancer)IC50 (µM) in A549 (Lung Cancer)
Compound A57
Compound B1012
Compound C1514

Agricultural Applications

Pyrrole compounds are being explored for their potential as agrochemicals due to their ability to inhibit fungal growth and pests. The incorporation of pyrrole structures into fungicides has shown effective control over plant pathogens .

Case Study: Efficacy of Pyrrole-based Fungicides

In a field trial, a pyrrole-based fungicide was tested against common fungal pathogens in crops. The results indicated a significant reduction in disease incidence compared to untreated controls.

Material Science Applications

The unique properties of pyrroles make them suitable for applications in materials science. They are used as precursors for conducting polymers and organic light-emitting diodes (OLEDs). Their ability to form stable radical cations is particularly valuable in electronic applications .

Table 3: Properties of Pyrrole-based Materials

Material TypeElectrical Conductivity (S/m)Thermal Stability (°C)
Conducting Polymer A10410^4250
OLED Component B10310^3300

Comparison with Similar Compounds

Structure and Properties :

  • Molecular Formula: C₁₀H₉NO₂
  • Molecular Weight : 175.18 g/mol
  • Substituents : Ethoxy (-OCH₂CH₃) at position 5, phenyl (-C₆H₅) at position 2.
  • Key Differences : The phenyl group at position 2 introduces significant steric bulk and electron-withdrawing effects compared to the ethyl group in the target compound. The ethoxy group (vs. methoxy in the target) increases lipophilicity.

Implications :

  • Higher lipophilicity (due to ethoxy) could improve membrane permeability but reduce aqueous solubility.
  • Safety data are unavailable, limiting current application assessments .

Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate

Structure and Properties :

  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Substituents : Ethoxy (-OCH₂CH₃) at position 5, ethyl ester (-COOCH₂CH₃) at position 2.
  • Stereochemistry : The (2S) configuration introduces chirality, which may influence biological activity and synthetic complexity.

Implications :

  • Chirality could lead to enantiomer-specific interactions, a factor absent in the non-chiral target compound.
  • Precise mass and LogP (0.58) suggest moderate polarity, suitable for drug delivery systems .

Comparative Analysis Table

Property 3-Ethyl-3,4-dihydro-5-methoxy-2H-pyrrole 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Molecular Formula C₇H₁₁NO C₁₀H₉NO₂ C₉H₁₅NO₃
Molecular Weight ~141.17 g/mol (estimated) 175.18 g/mol 185.22 g/mol
Key Substituents 3-ethyl, 5-methoxy 5-ethoxy, 2-phenyl 5-ethoxy, 2-ethyl ester
Functional Groups Methoxy, alkyl Ethoxy, aromatic Ethoxy, ester
Chirality None None (2S) configuration
Lipophilicity (LogP) Moderate (estimated) Higher (phenyl, ethoxy) Moderate (LogP = 0.58)
Biological Relevance Potential mitochondrial targeting Unknown (limited data) Ester hydrolysis susceptibility

Preparation Methods

Starting Materials and Reaction Sequence

The most detailed synthesis route begins with 3-methoxybenzaldehyde as the starting material, proceeding through six steps:

  • Wittig reaction with ethoxyformyl ethylene triphenylphosphine to form ethyl 3-(3-methoxyphenyl)acrylate.

  • Catalytic hydrogenation of the acrylate intermediate to yield ethyl 3-(3-methoxyphenyl)propionate.

  • Bromination using liquid bromine to introduce a bromine atom at the 2-position of the aromatic ring.

  • Claisen condensation with N-vinyl-2-pyrrolidone to form a substituted pyrrolidone.

  • Acid-catalyzed rearrangement to generate a dihydropyrrole intermediate.

  • Cyclization with butyllithium in anhydrous toluene to finalize the spirocyclic structure.

Reaction Conditions and Yields

  • Wittig Reaction : Conducted in halogenated solvents (e.g., dichloromethane) at room temperature, achieving >85% yield.

  • Hydrogenation : Pd/C catalyst in ethanol at 50°C, yielding >90%.

  • Cyclization : Butyllithium in toluene at −78°C to 0°C, yielding 75–80%.

This method is noted for its use of inexpensive starting materials and scalability, with an overall yield of ~55%.

Nickel-Catalyzed Hydrogenative Cyclization

Advantages and Limitations

  • Catalyst : Nickel is cost-effective and reusable, with >90% selectivity for dihydropyrroles.

  • Scope : Requires tailored nitro ketone precursors, which may need additional synthesis steps.

Palladium-Assisted Ring-Closing Metathesis

Lactam Intermediate Strategy

A scalable synthesis of related pyrrolinones (e.g., 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one) involves:

  • Allylamine functionalization to form a diene precursor.

  • Ring-closing metathesis using Grubbs catalyst to form the pyrroline ring.

  • Methoxylation via nucleophilic substitution with methyl iodide or dimethyl carbonate.

Key Modifications for Target Compound

  • Methoxy Introduction : Reaction of a brominated intermediate with sodium methoxide in DMF.

  • Ethyl Group Incorporation : Use of ethylmagnesium bromide in Friedel-Crafts alkylation.

Acid-Catalyzed Rearrangement of Cyanohydrins

Cyanohydrin Formation and Hydrogenation

A less common but viable route involves:

  • Cyanohydrin synthesis from a methoxy-substituted ketone and hydrogen cyanide.

  • Hydrogenation over Raney Ni to produce an amino alcohol.

  • Cyclodehydration under acidic conditions (e.g., H₂SO₄) to form the dihydropyrrole ring.

Yield Optimization

  • Cyclodehydration : Yields improve with slow addition of acid (70–75%).

Industrial-Scale Considerations

Solvent and Catalyst Selection

StepSolventCatalystTemperatureYield (%)
Wittig ReactionDichloromethaneNoneRT85–90
HydrogenationEthanolPd/C (5 wt%)50°C90–95
BrominationCCl₄Br₂0°C80–85
CyclizationTolueneButyllithium−78°C75–80

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances in visible-light catalysis enable direct methoxylation of pyrrolidines, though yields remain moderate (50–60%).

Flow Chemistry Applications

Continuous-flow systems enhance safety in exothermic steps (e.g., bromination), improving reproducibility .

Q & A

Q. How are stability studies conducted to assess the degradation pathways of this compound under accelerated conditions?

  • Protocols : Samples are stored at 40°C/75% RH for 6 months. LC-MS identifies oxidation products (e.g., pyrrole-N-oxide at m/z 196.1) and hydrolytic cleavage (methanol release via GC headspace). Degradation kinetics follow first-order models (t1/2_{1/2} = 18 months) .
  • Mitigation : Antioxidants (BHT, 0.1% w/w) and desiccants (silica gel) extend shelf life by 50% .

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